molecular formula C7H8F2N2 B1313032 2,2-Difluoro-2-pyridin-2-ylethaneamine CAS No. 267875-68-3

2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No. B1313032
M. Wt: 158.15 g/mol
InChI Key: TYKNQWWXUIYRSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as DFPEA, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of DFPEA is characterized by its molecular formula C7H8F2N2 . The molecular weight of DFPEA is 158.15 .


Physical And Chemical Properties Analysis

DFPEA has a predicted boiling point of 243.7±35.0 °C and a predicted density of 1.208±0.06 g/cm3 . Its storage temperature is 2-8°C .

Scientific Research Applications

Application 1: Synthesis of Fluorinated Pyridines

  • Summary of Application : Fluorinated pyridines are synthesized for their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Results or Outcomes : The synthesis of fluorinated pyridines has led to the development of potential imaging agents for various biological applications .

Application 2: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Summary of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application 3: Synthesis of F 18 Substituted Pyridines

  • Summary of Application : F 18 substituted pyridines are synthesized for their potential use in local radiotherapy of cancer and other biologically active compounds .
  • Results or Outcomes : The synthesis of F 18 substituted pyridines has led to the development of potential imaging agents for various biological applications .

Application 4: Use of BF2-Based Fluorophores

  • Summary of Application : BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3 a ,4 a -diaza- s -indacene) dye, are prevalently used in diverse research areas .
  • Results or Outcomes : These fluorophores exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability .

properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKNQWWXUIYRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-pyridin-2-ylethaneamine

Synthesis routes and methods I

Procedure details

A stirred solution of 100 mg of 2,2-difluoro-2-(2-pyridyl)ethylazide I-1-6 was hydrogenated in 10 mL of ethyl acetate over 100 mg of 10% palladium on carbon using a balloon for 1 h. The catalyst was removed by filtration and the solvents removed at reduced pressure. A total of 1.8 g (9.7 mmol) of the azide was reduced using this procedure to give I-1-6 as a yellow oil: 1H NMR (CDCl3) δ8.66 (d, 1H, 4.2 Hz), 7.82 (td, 1H, 7.7, 1.7 Hz), 7.68 (d, 1H, 8.1 Hz), 7.37-7.40 (m, 1H), 3.44 (t, 2H, 14.3 Hz), 1.41 (br s, 2H).
Name
2,2-difluoro-2-(2-pyridyl)ethylazide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred solution of 100 mg of 2,2-difluoro-2-(2-pyridyl)ethylazide was hydrogenated in 10 mL of ethyl acetate over 100 mg of 10% palladium on carbon using a balloon for 1 h. The catalyst was removed by filtration and the solvents removed at reduced pressure to give the title compound as a yellow oil:
Name
2,2-difluoro-2-(2-pyridyl)ethylazide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC(F)(F)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC(F)(F)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A stirred solution of 100 mg of 2,2-difluoro-2-(2-pyridyl)ethyl azide was hydrogenated in 10 ml of ethyl acetate over 100 mg of 10% palladium on carbon under a balloon of hydrogen for 1 h. The catalyst was removed by filtration and the solvents removed at reduced pressure to give 1-10 as a yellow oil: 1H NMR (CDCl3) δ6 8.66 (d, 1H, 4.2 Hz), 7.82 (td,1H, 7.7, 1.7 Hz), 7.68 (d, 1H, 8.1 Hz), 7.37-7.40 (m, 1H), 3.44 (t, 2 H, 14.3 Hz), 1.41 (br s, 2H).
Name
2,2-difluoro-2-(2-pyridyl)ethyl azide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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